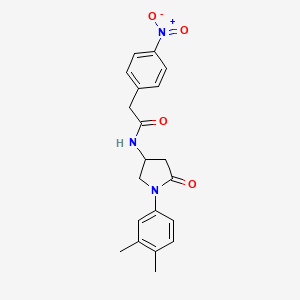

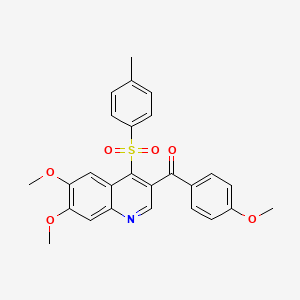

N-(4-acetamidophenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Acetamidophenol, also known as Acetaminophen or Paracetamol, is an analgesic drug used alone or in combination with opioids for pain management, and as an antipyretic agent . It’s also used for its antipyretic effects, helping to reduce fever .

Synthesis Analysis

The general synthesis of 4-Acetamidophenol in undergraduate laboratories involves the reaction of p-aminophenol with acetic anhydride in the presence of an acid (sulfuric or phosphoric) to produce 4-Acetamidophenol and acetic acid .Molecular Structure Analysis

The molecular formula of 4-Acetamidophenol is C8H9NO2 .Chemical Reactions Analysis

The reactivities of different carbonyl groups affect their function in many biomolecules. A practical class, the two-step synthesis of 4-Acetamidophenol, has been devised to illustrate the electrophilic reactivities of carbonyls .Physical And Chemical Properties Analysis

4-Acetamidophenol has a molecular weight of 151.16 g/mol . It is a crystalline substance .Scientific Research Applications

Synthesis and Antiproliferative Activity

Research on N-phenyl-1H-indazole-1-carboxamides and their derivatives, including compounds related to N-(4-acetamidophenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide, highlights their synthesis and evaluation for antiproliferative activity against various cancer cell lines. The study found that certain synthesized compounds demonstrated significant inhibition of cell growth, showing promise for future drug development targeting cancer. The most active compound exhibited efficacy against colon and melanoma cell lines, indicating potential therapeutic applications in oncology (Maggio et al., 2011).

Cholinesterase Inhibition for Neurodegenerative Disorders

Another area of research involves the synthesis of N-aryl derivatives of triazole compounds, including those structurally similar to this compound, and their evaluation as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are targets in the treatment of neurodegenerative disorders like Alzheimer's disease. The study found that certain compounds exhibited potent inhibitory potential against AChE and BChE, suggesting potential applications in the development of treatments for neurodegenerative diseases (Riaz et al., 2020).

Corrosion Inhibition

Further research explored the application of triazole derivatives as corrosion inhibitors, indicating their potential in protecting metals against corrosion in acidic environments. The study demonstrates that such compounds can efficiently inhibit the corrosion of mild steel in hydrochloric acid solutions. This application is critical in industrial settings where corrosion prevention is essential for maintaining the integrity and longevity of metal structures and components (Bentiss et al., 2007).

Catalysis

The synthesis of palladium complexes using triazolylidenes derived from compounds like this compound has been studied, with applications in catalytic hydroarylation of alkynes. These complexes facilitate the development of efficient catalytic processes for forming carbon-carbon bonds, a fundamental reaction in organic synthesis and pharmaceutical manufacturing (Saravanakumar et al., 2011).

Mechanism of Action

Target of Action

The primary target of N-(4-acetamidophenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that mediate a variety of physiological processes including inflammation, pain, and fever .

Mode of Action

This compound acts as a potent and selective reversible inhibitor of COX-2 . It binds to the active site of the COX-2 enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins . This results in a decrease in the production of prostaglandins, thereby reducing inflammation, pain, and fever .

Biochemical Pathways

The inhibition of COX-2 by this compound affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are involved in various physiological processes. By inhibiting COX-2, the compound reduces the production of prostaglandins, leading to a decrease in inflammation, pain, and fever .

Pharmacokinetics

Based on its structural similarity to acetaminophen, it is likely to have similar adme (absorption, distribution, metabolism, and excretion) properties . It is expected to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation, pain, and fever. By inhibiting COX-2 and reducing the production of prostaglandins, it decreases the intensity of the inflammatory response, alleviates pain, and reduces fever .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of this compound in various water sources has raised significant concerns regarding water quality and potential implications for human health . Furthermore, the compound’s stability may be affected by factors such as temperature, pH, and the presence of other substances .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(4-acetamidophenyl)-1,5-diphenyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N5O2/c1-16(29)24-18-12-14-19(15-13-18)25-23(30)21-22(17-8-4-2-5-9-17)28(27-26-21)20-10-6-3-7-11-20/h2-15H,1H3,(H,24,29)(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUUSVKWZIXXBJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-(4-fluorophenyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2474628.png)

![N-{3-[(4-chlorophenyl)(morpholin-4-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide](/img/structure/B2474631.png)

![N-(2,6-dimethylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2474632.png)

![2-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]-1,3-thiazole](/img/structure/B2474633.png)

![8-[(1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2474637.png)

![3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one](/img/structure/B2474644.png)